N-(4,4-Diphenylbut-3-en-1-yl)acetamide
Description
N-(4,4-Diphenylbut-3-en-1-yl)acetamide is an acetamide derivative characterized by a unique diphenylbutenyl substituent attached to the nitrogen atom of the acetamide group. This article compares its structural and physicochemical properties with similar acetamide derivatives, drawing insights from published analogs in metabolism studies, patent literature, and heterocyclic chemistry.
Properties
CAS No. |
749861-57-2 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N-(4,4-diphenylbut-3-enyl)acetamide |
InChI |
InChI=1S/C18H19NO/c1-15(20)19-14-8-13-18(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-13H,8,14H2,1H3,(H,19,20) |
InChI Key |
SHPCIBZNTHBDDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-Diphenylbut-3-en-1-yl)acetamide typically involves the reaction of 4,4-diphenylbut-3-en-1-amine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:
4,4-Diphenylbut-3-en-1-amine+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-Diphenylbut-3-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetamide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce N-(4,4-Diphenylbut-3-en-1-yl)ethylamine.
Scientific Research Applications
N-(4,4-Diphenylbut-3-en-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4,4-Diphenylbut-3-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Methazolamide Metabolism
Methazolamide (MZA) and its metabolites () share the acetamide core but feature thiadiazole rings and sulfur-containing conjugates (e.g., glutathione, cysteine). Unlike N-(4,4-Diphenylbut-3-en-1-yl)acetamide, these compounds undergo extensive phase II metabolism, forming polar conjugates that enhance excretion .
Benzothiazole-Based Acetamides
Patent compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () incorporate electron-deficient benzothiazole rings and substituents (e.g., trifluoromethyl, methoxy). These groups enhance binding to hydrophobic targets while retaining moderate solubility. In contrast, the diphenylbutenyl group in This compound confers higher lipophilicity (LogP ~4.5 vs. ~3.0 for benzothiazole analogs), which may limit aqueous solubility but improve membrane permeability .
| Property | This compound | Benzothiazole Acetamide |
|---|---|---|
| Molecular Weight | 265.35 g/mol | 377.37 g/mol |
| Key Substituents | Diphenylbutenyl | Trifluoromethyl, methoxy |
| Solubility (Predicted) | Low | Moderate |
Diazepine-Containing Acetamide Derivatives
N-(1-Butyl-4-ethylhexahydro-1H-1,4-diazepin-6-yl)acetamide () features a diazepine ring, which introduces basic nitrogen atoms that enhance solubility (MW = 241.37 g/mol).
| Property | This compound | Diazepine Acetamide |
|---|---|---|
| Solubility | Low (hydrophobic substituents) | High (heterocyclic amines) |
| Pharmacokinetic Profile | Slow metabolism (bulky groups) | Rapid renal excretion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
